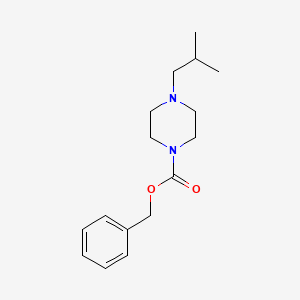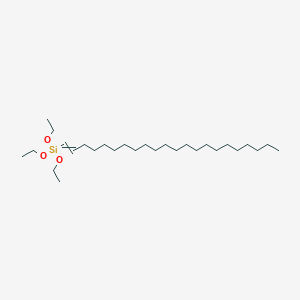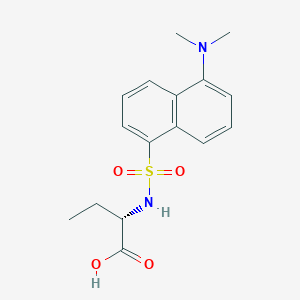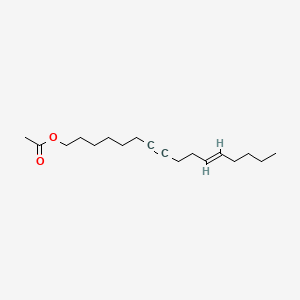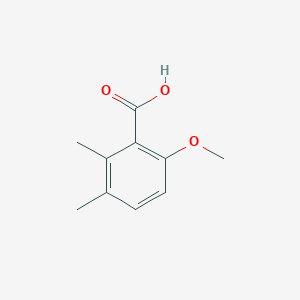
6-Methoxy-2,3-dimethyl-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2,3-dimethyl-benzoic acid: is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methoxy group at the sixth position and two methyl groups at the second and third positions, along with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
-
Methoxylation and Methylation of Benzoic Acid
Starting Material: Benzoic acid
Reagents: Methanol, methyl iodide, sodium hydride
Conditions: The reaction involves the methoxylation of benzoic acid using methanol and sodium hydride, followed by methylation with methyl iodide. The reaction is typically carried out under reflux conditions.
-
Friedel-Crafts Alkylation
Starting Material: 6-Methoxybenzoic acid
Reagents: Methyl chloride, aluminum chloride
Conditions: The Friedel-Crafts alkylation reaction is used to introduce the methyl groups at the second and third positions. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of 6-Methoxy-2,3-dimethyl-benzoic acid typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Oxidation reactions can convert the methyl groups to carboxylic acid groups, resulting in the formation of 6-Methoxy-2,3-dicarboxybenzoic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-Methoxy-2,3-dimethylbenzyl alcohol.
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amine)
Conditions: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, nucleophiles
Major Products Formed
Oxidation: 6-Methoxy-2,3-dicarboxybenzoic acid
Reduction: 6-Methoxy-2,3-dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituting agent used
科学研究应用
Chemistry
Organic Synthesis: 6-Methoxy-2,3-dimethyl-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methoxy and methyl substitutions on the biological activity of aromatic carboxylic acids.
Medicine
Pharmaceuticals: this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Methoxy-2,3-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
相似化合物的比较
Similar Compounds
- 6-Methoxybenzoic acid
- 2,3-Dimethylbenzoic acid
- 3,4-Dimethoxybenzoic acid
Comparison
- 6-Methoxybenzoic acid : Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.
- 2,3-Dimethylbenzoic acid : Lacks the methoxy group, leading to variations in its chemical properties and applications.
- 3,4-Dimethoxybenzoic acid : Contains two methoxy groups but at different positions, affecting its overall reactivity and potential uses.
Uniqueness: : The combination of methoxy and methyl groups in 6-Methoxy-2,3-dimethyl-benzoic acid imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is reflected in its diverse applications and reactivity.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
6-methoxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChI 键 |
ANHVXQACLPPNSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)OC)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


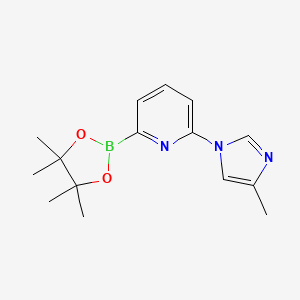
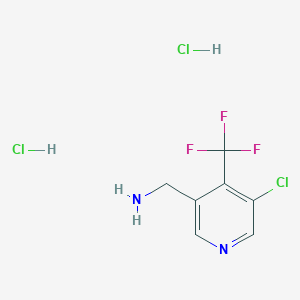
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
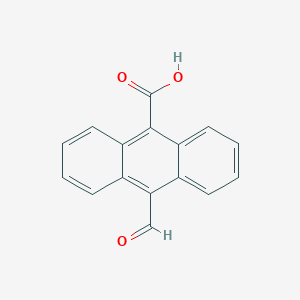
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
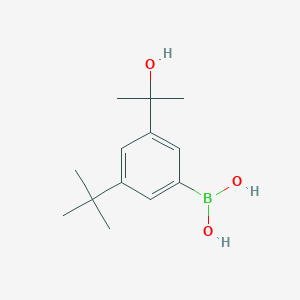
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)
![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
